

Application Notes and Protocols for Studying Iron Metabolism In Vitro Using Deferiprone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

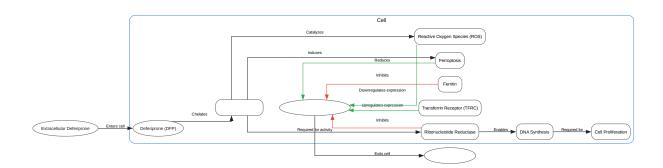
Deferiprone (DFP), an orally active bidentate iron chelator, is a valuable tool for in vitro studies of iron metabolism.[1][2][3] By forming a stable 3:1 complex with ferric iron (Fe³⁺), **deferiprone** effectively sequesters intracellular iron, making it a powerful agent to investigate the roles of iron in various cellular processes.[4][5] These application notes provide detailed protocols for utilizing **deferiprone** to study its effects on intracellular iron levels, cell viability, and the expression of key iron-regulating proteins. Additionally, it explores its application in the burgeoning field of ferroptosis research.

Mechanism of Action

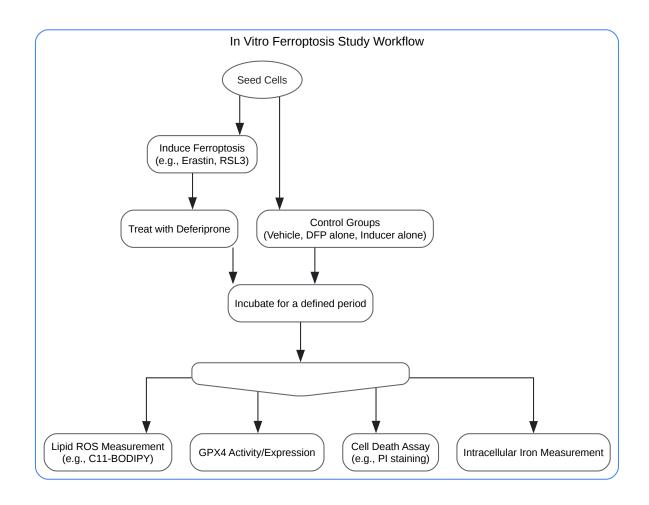
Deferiprone readily crosses cell membranes to access and chelate iron from the intracellular labile iron pool (LIP).[4][6] This reduction in available iron impacts numerous iron-dependent enzymes and cellular pathways. A primary consequence of intracellular iron depletion by **deferiprone** is the inhibition of ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis, which can lead to cell cycle arrest and reduced proliferation.[5][7] Furthermore, by chelating iron, **deferiprone** can mitigate iron-catalyzed oxidative stress.[4]

Diagram of **Deferiprone**'s Intracellular Mechanism of Action









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